molecular formula C10H13NO2 B13208418 1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one

1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one

Cat. No.: B13208418
M. Wt: 179.22 g/mol
InChI Key: MJPAVRFKLZDINI-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methoxy group at the 4-position and a methylpropanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxypyridin-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C10H13NO2/c1-7(2)10(12)9-6-8(13-3)4-5-11-9/h4-7H,1-3H3

InChI Key

MJPAVRFKLZDINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=NC=CC(=C1)OC

Origin of Product

United States

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